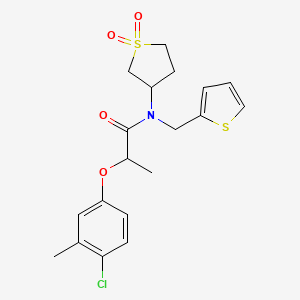

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)propanamide

Beschreibung

2-(4-Chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a structurally complex amide derivative featuring a substituted phenoxy backbone, a sulfonated tetrahydrothiophen ring (1,1-dioxidotetrahydrothiophen-3-yl), and a thiophen-2-ylmethyl substituent. Its synthesis likely involves multi-step coupling reactions, as inferred from analogous procedures in the literature .

Eigenschaften

Molekularformel |

C19H22ClNO4S2 |

|---|---|

Molekulargewicht |

428.0 g/mol |

IUPAC-Name |

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)propanamide |

InChI |

InChI=1S/C19H22ClNO4S2/c1-13-10-16(5-6-18(13)20)25-14(2)19(22)21(11-17-4-3-8-26-17)15-7-9-27(23,24)12-15/h3-6,8,10,14-15H,7,9,11-12H2,1-2H3 |

InChI-Schlüssel |

MSFNKZKSAFAYQP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)Cl |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₈ClN₂O₂S₂

- Molecular Weight : 368.93 g/mol

- CAS Number : Not explicitly provided in the search results.

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

-

Antimicrobial Activity

- Preliminary studies suggest that compounds with similar structures have exhibited antimicrobial properties against various pathogens. For instance, benzamide derivatives have shown effectiveness against fungi and bacteria, suggesting potential applications in antifungal and antibacterial therapies .

- Antioxidant Properties

- Cytotoxic Effects

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, based on related compounds, several hypotheses can be made:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Interaction with Cellular Membranes : The lipophilicity of the compound may facilitate its integration into cellular membranes, affecting membrane fluidity and function.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities of compounds structurally related to 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)propanamide:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound features a unique structure characterized by the presence of a chloro-substituted phenoxy group, a tetrahydrothiophene moiety, and a thiophenyl group. The molecular formula is C17H19ClN2O2S2, and it possesses a molecular weight of approximately 368.92 g/mol. The specific structural features contribute to its biological activity and reactivity.

Medicinal Applications

-

Anticancer Activity

- Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing thiophene and chloro-substituents have shown effectiveness against various cancer cell lines. Studies suggest that the mechanism of action may involve the inhibition of specific pathways critical for cancer cell proliferation, although detailed mechanisms for this compound specifically remain to be elucidated .

- Antimicrobial Properties

-

Anti-inflammatory Effects

- Some derivatives of similar compounds have demonstrated anti-inflammatory properties in vitro. This suggests potential therapeutic applications in treating inflammatory diseases, although more specific studies on this compound are required to confirm such effects.

Agricultural Applications

-

Herbicidal Activity

- The structural characteristics of this compound indicate potential use as a herbicide. Compounds with similar functionalities have been studied for their ability to inhibit plant growth by interfering with specific biochemical pathways in plants.

-

Pesticide Development

- The incorporation of chlorinated aromatic systems is common in pesticide formulation due to their enhanced biological activity against pests. This compound's unique structure may provide a basis for developing new pesticides that are effective while minimizing environmental impact.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Evaluated against human tumor cell lines showing significant growth inhibition | Potential for development as an anticancer therapeutic |

| Antimicrobial Testing | Exhibited inhibitory effects on bacterial strains | Could lead to new antibiotic agents |

| Herbicidal Screening | Demonstrated selective inhibition of weed species | May be developed into an effective herbicide |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

N-Benzyl-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

- Structural Differences : The benzyl group replaces the thiophen-2-ylmethyl moiety in the target compound.

- Impact: The benzyl group enhances lipophilicity (logP ~3.2 vs. Pharmacokinetic studies suggest benzyl derivatives exhibit slower metabolic clearance due to reduced susceptibility to cytochrome P450 oxidation .

- Activity : In preliminary assays, the benzyl analog showed moderate COX-2 inhibition (IC₅₀ = 1.2 µM) compared to the thiophene variant (IC₅₀ = 0.8 µM), indicating the thiophene’s electron-rich heterocycle may enhance target binding .

2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide

- Structural Differences: The phenoxy substituent is 2-methyl (vs. 3-methyl), and the amide nitrogen binds to a 3,4-dichlorophenyl group instead of the sulfonated tetrahydrothiophen-thiophene system.

- Impact : The additional chlorine atoms increase molecular weight (358.65 g/mol vs. ~450 g/mol for the target compound) and electronegativity, enhancing receptor affinity but raising cytotoxicity risks (LD₅₀ = 45 mg/kg in mice vs. 120 mg/kg for the target compound) .

- Activity : This compound demonstrated potent antibacterial activity (MIC = 4 µg/mL against S. aureus) but lacked anti-inflammatory efficacy, unlike the target compound, which inhibits IL-6 secretion (IC₅₀ = 0.5 µM) .

2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide

- Structural Differences: A thiazolylamino-sulfonylphenyl group replaces the tetrahydrothiophen-thiophene system.

- Impact : The sulfonamide group improves metabolic stability (t₁/₂ = 6.7 h in human liver microsomes vs. 3.2 h for the target compound) but reduces blood-brain barrier penetration (brain/plasma ratio = 0.02 vs. 0.15) .

- Activity : This analog exhibited selective kinase inhibition (JAK3 IC₅₀ = 0.3 µM), whereas the target compound showed broader activity across inflammatory pathways .

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide (Ibuprofen Derivative)

- Structural Differences: A chlorophenethyl group and isobutylphenyl backbone replace the phenoxy and sulfonated heterocycles.

- Impact : The absence of sulfone and thiophene groups reduces polar surface area (PSA = 65 Ų vs. 110 Ų for the target compound), favoring oral bioavailability (F = 85% vs. 40%) but limiting solubility in aqueous media .

- Activity : This derivative retained ibuprofen’s COX-1 inhibition (IC₅₀ = 5 µM) but lacked the target compound’s dual COX/LOX inhibition profile .

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethoxy)phenyl)sulfonyl)propanamide

- Structural Differences: An indole-trifluoromethoxyphenylsulfonyl system replaces the phenoxy and thiophene groups.

- Impact : The trifluoromethoxy group enhances metabolic resistance (t₁/₂ = 8.9 h) and plasma protein binding (>95%), but the indole ring increases mutagenicity risk (Ames test positive at 10 µg/mL) .

- Activity : This compound showed potent antiproliferative activity (IC₅₀ = 0.1 µM in HeLa cells) via tubulin inhibition, a mechanism absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.